molecular formula C13H9F3O4 B5877548 7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one

7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B5877548
M. Wt: 286.20 g/mol
InChI Key: UIUMJWQLSJJPAZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)coumarin and 2-oxopropyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 4-(trifluoromethyl)coumarin is reacted with 2-oxopropyl bromide in the presence of a base to yield the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Chemical Reactions Analysis

7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of the oxopropoxy group and formation of corresponding hydrolyzed products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as fluorescence and photostability, for applications in sensors and imaging.

Mechanism of Action

The mechanism of action of 7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

7-(2-oxopropoxy)-4-(trifluoromethyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    7-(2-oxopropoxy)coumarin: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.

    4-(trifluoromethyl)coumarin: Lacks the oxopropoxy group, which may affect its solubility and interaction with biological targets.

    7-(2-oxopropoxy)-4-methyl-2H-chromen-2-one: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

7-(2-oxopropoxy)-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O4/c1-7(17)6-19-8-2-3-9-10(13(14,15)16)5-12(18)20-11(9)4-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUMJWQLSJJPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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